tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
Description
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a bicyclic carbamate derivative characterized by a rigid norbornane-like framework. Key properties include:
- Molecular Formula: C₁₁H₂₀N₂O₂
- Molecular Weight: 212.29 g/mol
- CAS Number: 1932203-04-7
- Storage: Stable under dry, dark, and room-temperature conditions .
The compound is primarily used as a chiral intermediate in pharmaceutical synthesis, leveraging its bicyclic structure for conformational rigidity and stereochemical control.
Properties
IUPAC Name |
tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Bicyclic Amine Intermediate
The bicyclic amine can be synthesized via known methods involving:
Carbamate Formation
The amine is reacted with tert-butyl carbamoylating agents under mild basic conditions to form the carbamate. Typical reaction conditions include:
- Use of di-tert-butyl dicarbonate (Boc2O) as the carbamoylating reagent.
- Mild bases such as triethylamine or sodium bicarbonate to neutralize the formed acids.
- Solvents like dichloromethane or tetrahydrofuran (THF).
- Reaction temperatures ranging from 0 °C to room temperature to maintain stereochemical integrity.
This step selectively protects the amine nitrogen with a tert-butyl carbamate group, yielding the target compound.
Detailed Experimental Procedures and Conditions
Example Reaction Sequence
- Dissolve bicyclic amine in dry dichloromethane.
- Add triethylamine as base.
- Slowly add di-tert-butyl dicarbonate at 0 °C.
- Stir the reaction mixture for several hours at room temperature.
- Work-up involves aqueous extraction, drying, and purification by column chromatography.
Alternative Synthetic Routes and Catalytic Methods
While the above method is standard, variations include:
- Hydrogenation and catalytic reduction: Use of palladium on carbon (Pd/C) or palladium hydroxide catalysts in methanol or ethanol under hydrogen atmosphere to reduce precursor lactams to amines before carbamate protection.
- Use of lithium perchlorate as a catalyst: In some cases, lithium perchlorate in N,N-dimethylformamide (DMF) facilitates ring-opening or ring-closure reactions toward bicyclic amine intermediates, followed by carbamate formation.
- Temperature and solvent variations: Reaction temperature and solvent choice can be optimized to improve yield and stereoselectivity.
Research Findings and Optimization
- The stereochemistry of the bicyclic amine is critical; epimerization-lactamization cascade reactions have been shown to provide high diastereoselectivity in forming the (1R,4R,5R) configuration.
- Carbamate protection with tert-butyl groups is favored due to the stability of the Boc group and ease of removal under acidic conditions if needed.
- The use of mild bases and low temperatures minimizes racemization and side reactions.
- Purification is typically achieved by silica gel chromatography using dichloromethane/methanol solvent systems.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the bicyclic framework, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamate to an amine using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Overview
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a bicyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and drug discovery. Its unique structural properties make it a promising candidate for the development of therapeutic agents targeting a range of diseases.
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. For example, its bicyclic framework is similar to that of known pharmacophores, which can lead to the development of novel drugs.
Case Study: JAK Inhibitors
- Context : JAK inhibitors are crucial in treating autoimmune diseases.
- Application : this compound has been synthesized as an intermediate in the development of JAK inhibitors like Tofacitinib, which has shown efficacy in treating rheumatoid arthritis and other inflammatory conditions .
Drug Design and Discovery
Computational methods are increasingly used to design compounds like this compound. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) have facilitated the identification of this compound as a potential lead in drug discovery.
Example :
- A study highlighted the use of computer-aided drug design (CADD) techniques that identified several compounds with promising biological activities based on their structural similarities to known drugs .
The biological activity of this compound has been linked to its ability to modulate various pathways involved in inflammation and immune response.
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.
Mechanism of Action
The mechanism by which tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The bicyclic structure allows for precise binding to these targets, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Enantiomers
- tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
Functional Group Variations
a) Hydroxylated Derivatives
- tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
b) Fluorinated Derivatives
- 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
c) Benzyl-Substituted Analogs
- tert-Butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS: 1214628-63-3 Key Differences: Benzyl and cyano (-CN) groups . Impact: Benzyl enhances lipophilicity for membrane permeability, while cyano introduces hydrogen-bond acceptor properties.
Ring-System Modifications
- tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS: 848488-70-0 Key Difference: Oxygen atom replaces nitrogen in the heterocycle (2-oxa vs. 2-aza) .
Physicochemical and Application Comparison
| Property / Compound | Target Compound | (1S,4S,5S) Enantiomer | 5-Hydroxy Derivative | 5-Fluoro Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 212.29 | 212.29 | 213.28 | 175.62* |
| Purity | 95–97% | 95% | >97% | >95% |
| Key Functional Groups | Carbamate | Carbamate | Hydroxyl | Fluorine |
| Therapeutic Potential | Chiral Intermediate | Enantioselective Synthesis | Solubility Enhancer | CNS Drug Candidate |
*Molecular weight for 5-fluoro analog includes hydrochloride salt.
Biological Activity
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate, commonly referred to as compound 1400808-13-0, is a bicyclic compound with potential biological activity. Its unique structure allows for various interactions within biological systems, making it a subject of interest in pharmacology and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 212.29 g/mol. The compound is characterized by its stability under specific storage conditions, typically requiring a sealed environment at temperatures between 2-8°C to maintain its integrity .
Research indicates that the biological activity of this compound may be linked to its interaction with neurotransmitter systems. Compounds in the azabicyclo[2.2.1] family often exhibit effects on cholinergic receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
Neuropharmacological Effects
Studies have shown that azabicyclo compounds can modulate neurotransmission by acting as agonists or antagonists at various receptor sites. For example:
- Cholinergic Activity : In vitro assays demonstrated that tert-butyl carbamate derivatives can enhance acetylcholine release, suggesting a role in cognitive enhancement and memory improvement .
- Potential Therapeutic Uses : Research highlights the potential of these compounds in treating conditions like schizophrenia and depression due to their ability to modulate dopamine and serotonin pathways .
In Vivo Studies
Animal studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Dosage : Typical dosages used in studies range from 1 mg/kg to 10 mg/kg body weight.
- Results : Behavioral assessments indicated improvements in learning and memory tasks among treated groups compared to controls, supporting the compound's nootropic potential .
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1400808-13-0 |
| Purity | >97% |
| Storage Conditions | Sealed, 2-8°C |
Table 2: Summary of Biological Activity
| Study Type | Findings |
|---|---|
| In Vitro | Enhanced acetylcholine release |
| In Vivo | Improved learning and memory in animal models |
| Potential Uses | Cognitive enhancement, treatment for neurological disorders |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate, and how can enantiomeric purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions, such as the Dieckmann cyclization of piperidine derivatives. For example, piperidine derivative 60 undergoes cyclization under high temperatures to form the bicyclic core, yielding a 3:1 enantiomeric ratio of (1S,5R)/(1R,5S) isomers . To improve enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., chiral HPLC with columns like Chiralpak® AD-H) are recommended . Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side reactions.
Q. How should researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in structural studies of related azabicyclo derivatives . Complementary techniques include ¹H-¹H NOESY NMR to identify spatial proximity of protons and 2D NMR (COSY, HSQC) to resolve overlapping signals in bicyclic frameworks . For enantiomeric excess determination, chiral stationary-phase HPLC with hexane/isopropanol gradients is effective .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). For solutions, prepare stock in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm solubility via pre-warming to 37°C with sonication . Avoid aqueous buffers unless stabilized with co-solvents like PEG300 or Tween 80 .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of azabicycloheptane derivatives?
- Methodological Answer : Stereochemical variations significantly impact activity. For example, (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivatives exhibit IC₅₀ values of 2.44 µM in biological assays, while their (1R,4R,5S)-pseudo-enantiomers show reduced activity (IC₅₀ = 3.27 µM) . To isolate stereochemical effects, synthesize enantiopure intermediates via kinetic resolution or enzymatic methods, then test activity in dose-response assays (e.g., enzyme inhibition or cell viability).
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Misassignments of bicyclo[2.2.1]heptane vs. bicyclo[3.2.1]octane structures can arise from similar NMR patterns. Key discriminators include:
- ¹H-NMR coupling constants : Bicyclo[2.2.1]heptane protons exhibit distinct splitting patterns (e.g., J = 4–6 Hz) compared to bicyclo[3.2.1]octanes (J = 8–10 Hz) .
- DFT calculations : Validate proposed structures by comparing experimental and computed NMR chemical shifts .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis .
Q. What strategies improve solubility for in vivo studies without compromising stability?
- Methodological Answer : For in vivo formulations, use a solvent system of DMSO/PEG300/Tween 80/saline (e.g., 5:40:5:50 ratio) to enhance solubility while minimizing toxicity . Conduct stability tests under physiological conditions (37°C, pH 7.4) via LC-MS over 24 hours. If precipitation occurs, adjust co-solvent ratios or employ lipid-based nanocarriers.
Key Recommendations
- Synthesis : Prioritize enantioselective methods (e.g., asymmetric catalysis) to avoid costly purification of racemic mixtures .
- Characterization : Combine NMR, X-ray, and computational tools for rigorous structural validation .
- Biological Testing : Use trimeric triazole derivatives for enhanced activity trends observed in SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
